molecular formula C14H23N5O2S B11163375 N~1~,N~1~-dimethyl-N~4~-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide

N~1~,N~1~-dimethyl-N~4~-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide

Cat. No.: B11163375
M. Wt: 325.43 g/mol
InChI Key: GEBJOPISBCGIEI-UHFFFAOYSA-N
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Description

N~1~,N~1~-dimethyl-N~4~-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring substituted with a thiadiazole moiety and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-dimethyl-N~4~-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide under basic conditions, followed by cyclization.

    Attachment to Piperidine: The thiadiazole ring is then attached to a piperidine derivative through a nucleophilic substitution reaction.

    Dimethylation: The final step involves the dimethylation of the piperidine nitrogen atoms using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-dimethyl-N~4~-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones depending on the extent of oxidation.

    Reduction: Formation of amines or alcohols depending on the reduction conditions.

    Substitution: Formation of N-substituted derivatives with various functional groups.

Scientific Research Applications

N~1~,N~1~-dimethyl-N~4~-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~1~-dimethyl-N~4~-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or other cellular functions depending on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1,3-propanediamine: A simpler compound with similar dimethylamine functionality.

    N,N-Dimethyltrimethylenediamine: Another related compound with a similar backbone structure.

Uniqueness

N~1~,N~1~-dimethyl-N~4~-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H23N5O2S

Molecular Weight

325.43 g/mol

IUPAC Name

1-N,1-N-dimethyl-4-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide

InChI

InChI=1S/C14H23N5O2S/c1-4-5-11-16-17-13(22-11)15-12(20)10-6-8-19(9-7-10)14(21)18(2)3/h10H,4-9H2,1-3H3,(H,15,17,20)

InChI Key

GEBJOPISBCGIEI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)N(C)C

Origin of Product

United States

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